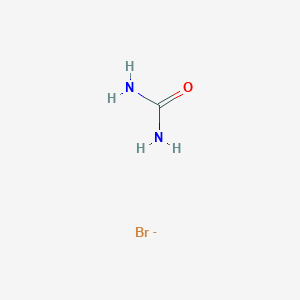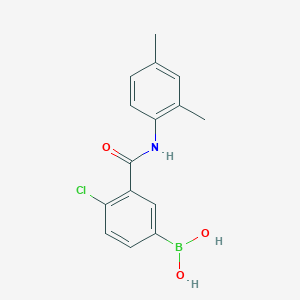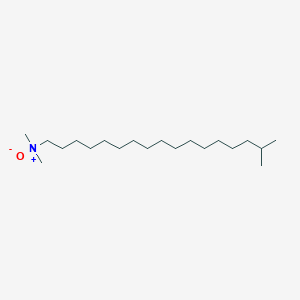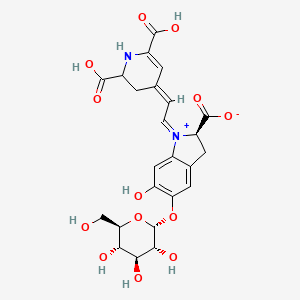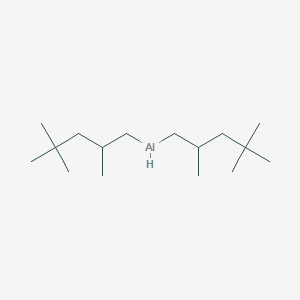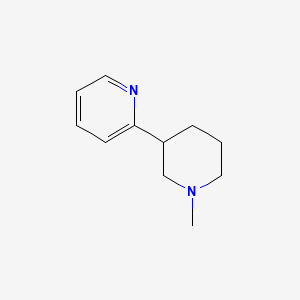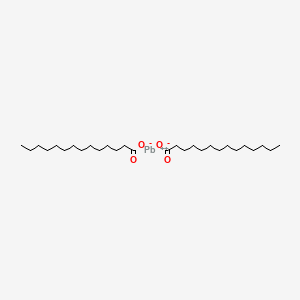
Z-2,5-Dimethoxypropenylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-2,5-Dimethoxypropenylbenzene: is an organic compound characterized by the presence of two methoxy groups attached to a benzene ring, along with a propenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-2,5-Dimethoxypropenylbenzene typically involves the isomerization of 2,5-Dimethoxyallylbenzene. This process can be achieved using potassium hydroxide and hydrobromide addition, followed by condensation with reduced iron powder .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
化学反应分析
Types of Reactions: Z-2,5-Dimethoxypropenylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur at the methoxy or propenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
Chemistry: In chemistry, Z-2,5-Dimethoxypropenylbenzene is used as a precursor for the synthesis of more complex organic molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural properties make it a useful tool for investigating biological mechanisms.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for creating products with specific characteristics.
作用机制
The mechanism of action of Z-2,5-Dimethoxypropenylbenzene involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary research suggests that it may influence oxidative stress and metabolic processes .
相似化合物的比较
2,5-Dimethoxybenzaldehyde: Used in the production of 2,5-dimethoxyphenethylamine and other substituted phenethylamines.
2,5-Dimethoxyamphetamine: Known for its psychoactive properties and used in research related to neurotransmitter interactions.
Uniqueness: Z-2,5-Dimethoxypropenylbenzene is unique due to its specific structural configuration, which allows for a wide range of chemical reactions and potential applications. Its combination of methoxy and propenyl groups provides distinct reactivity compared to other similar compounds.
属性
CAS 编号 |
19785-01-4 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
1,4-dimethoxy-2-[(Z)-prop-1-enyl]benzene |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-8-10(12-2)6-7-11(9)13-3/h4-8H,1-3H3/b5-4- |
InChI 键 |
PPIXTBBFLDNSNH-PLNGDYQASA-N |
手性 SMILES |
C/C=C\C1=C(C=CC(=C1)OC)OC |
规范 SMILES |
CC=CC1=C(C=CC(=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


